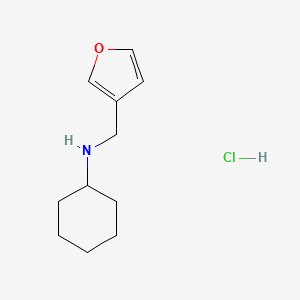
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is a complex organic compound with a unique structure that combines a quinoline core with sulfonyl and hydrazono functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common approach is the reaction of 1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid with hexadecylsulfonyl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazono group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The sulfonyl and hydrazono groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: The compound can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the sulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazones: Compounds with similar hydrazono groups, such as benzaldehyde hydrazone.
Quinolines: Other quinoline derivatives, such as chloroquine and quinine.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides.
Uniqueness
4-(2-(Hexadecylsulfonyl)hydrazono)-1-methyl-2-phenyl-1,4-dihydroquinoline-5-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
155637-10-8 |
|---|---|
Fórmula molecular |
C32H47N3O5S2 |
Peso molecular |
617.9 g/mol |
Nombre IUPAC |
(4E)-4-(hexadecylsulfonylhydrazinylidene)-1-methyl-2-phenylquinoline-5-sulfonic acid |
InChI |
InChI=1S/C32H47N3O5S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-41(36,37)34-33-28-26-30(27-21-17-16-18-22-27)35(2)29-23-20-24-31(32(28)29)42(38,39)40/h16-18,20-24,26,34H,3-15,19,25H2,1-2H3,(H,38,39,40)/b33-28+ |
Clave InChI |
FTNJIQJWILMFMG-PJJLUWSFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C/1\C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1C=C(N(C2=C1C(=CC=C2)S(=O)(=O)O)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11949090.png)
![9-[5-(2-bromophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11949106.png)
![3-amino-N-(1,3-benzothiazol-2-yl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11949112.png)
![4-Oxatetracyclo[5.4.2.02,6.08,11]tridec-12-ene-3,5,9-trione](/img/structure/B11949120.png)

![methyl 4-[(E)-({4-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]benzoate](/img/structure/B11949132.png)






![2-[(4-Bromo-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11949174.png)
